

1-Bromo-10-phenyldecane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-10-phenyldecane

Cat. No.: B1273156

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1-Bromo-10-phenyldecane**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

1-Bromo-10-phenyldecane is a long-chain alkylbenzene derivative containing a terminal bromine atom. Its chemical and physical properties are summarized below. While experimental data for this specific compound is limited in publicly available literature, the properties of analogous compounds, 1-bromodecane and 1-phenyldecane, are provided for estimation.

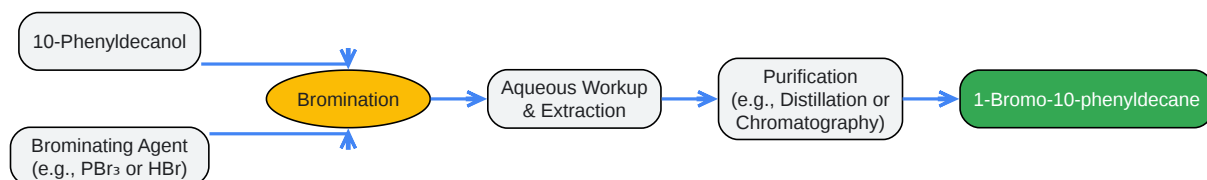
Table 1: Physical and Chemical Properties of **1-Bromo-10-phenyldecane** and Analogous Compounds

Property	1-Bromo-10-phenyldecane	1-Bromodecane[1]	1-Phenyldecane[2]
CAS Number	85562-26-1[3][4]	112-29-8	104-72-3
Molecular Formula	C ₁₆ H ₂₅ Br[4]	C ₁₀ H ₂₁ Br	C ₁₆ H ₂₆
Molecular Weight	297.28 g/mol [4]	221.18 g/mol	218.38 g/mol
Melting Point	Not available	-29.6 °C	-14 °C[2]
Boiling Point	Not available	238 °C (lit.)[1]	293 °C (lit.)[2]
Density	Not available	1.066 g/mL at 25 °C (lit.)[1]	0.856 g/mL at 25 °C (lit.)[2]
Refractive Index	Not available	n ₂₀ /D 1.456 (lit.)[1]	n ₂₀ /D 1.482 (lit.)[2]
Solubility	Insoluble in water, soluble in organic solvents.	Insoluble in water, soluble in organic solvents.	Insoluble in water, soluble in organic solvents.
Vapor Pressure	Not available	0.04 mmHg[5]	Not available

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Bromo-10-phenyldecane** is not readily available in the searched literature, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible synthesis would involve the bromination of 10-phenyldecanol.

Hypothetical Synthesis of 1-Bromo-10-phenyldecane



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Caption: Hypothetical workflow for the synthesis of **1-Bromo-10-phenyldecane**.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of **1-Bromo-10-phenyldecane**. Below are the expected spectral features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **1-Bromo-10-phenyldecane**

Technique	Predicted Features
¹ H NMR	Aromatic Protons (phenyl group): ~7.1-7.3 ppm (multiplet, 5H). Methylene group adjacent to Bromine (-CH ₂ Br): ~3.4 ppm (triplet, 2H). Methylene group adjacent to Phenyl ring (-CH ₂ Ph): ~2.6 ppm (triplet, 2H). Aliphatic Methylene groups (-CH ₂ -): ~1.2-1.8 ppm (multiplets, 16H).
¹³ C NMR	Aromatic Carbons: ~125-143 ppm. Carbon adjacent to Bromine (-CH ₂ Br): ~34 ppm. Carbon adjacent to Phenyl ring (-CH ₂ Ph): ~36 ppm. Aliphatic Carbons: ~28-32 ppm.
IR Spectroscopy	Aromatic C-H stretch: ~3020-3080 cm ⁻¹ . Aliphatic C-H stretch: ~2850-2960 cm ⁻¹ . C-Br stretch: ~560-690 cm ⁻¹ . Aromatic C=C stretch: ~1450-1600 cm ⁻¹ .
Mass Spectrometry	Molecular Ion (M ⁺): m/z 296 and 298 (due to ⁷⁹ Br and ⁸¹ Br isotopes in ~1:1 ratio). Major Fragments: Loss of Br (m/z 217), benzylic cleavage (m/z 91).

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

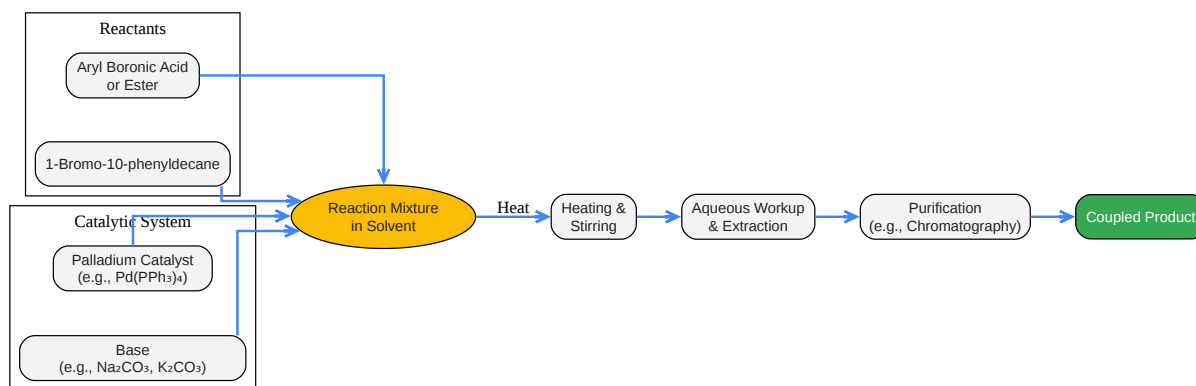
- **Sample Preparation:** Dissolve 5-10 mg of **1-Bromo-10-phenyldecane** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
- **Data Processing:** Process the raw data (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak.

Reactivity and Applications

1-Bromo-10-phenyldecane is a versatile reagent in organic synthesis, primarily utilized in reactions involving the formation of new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction

A key application of **1-Bromo-10-phenyldecane** is its participation as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[3] This reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds.



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Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

- **Reaction Setup:** To a flask containing a magnetic stir bar, add **1-Bromo-10-phenyldecane** (1.0 eq.), an aryl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
- **Solvent Addition:** Add a degassed solvent system (e.g., toluene/ethanol/water).
- **Reaction:** Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for the required reaction time (monitored by TLC or GC-MS).
- **Workup:** After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reactivity of the Alkyl Bromide Moiety

The terminal primary alkyl bromide in **1-Bromo-10-phenyldecane** is susceptible to nucleophilic substitution reactions (S_N2). The reactivity follows the general trend for alkyl halides, where the C-Br bond is weaker and more polarizable than a C-Cl bond, making it a good leaving group. Primary alkyl halides like this are more reactive in S_N2 reactions compared to secondary or tertiary halides due to reduced steric hindrance.[6]

Biological Activity Considerations

While no specific biological activity or signaling pathway has been reported for **1-Bromo-10-phenyldecane**, studies on other long-chain 1-bromoalkanes have indicated potential for skin sensitization.[7][8] The lipophilic nature of the long alkyl chain can facilitate skin penetration. However, most alkanes generally exhibit low biological activity.[9] Any investigation into the biological effects of **1-Bromo-10-phenyldecane** should consider its potential as a contact allergen.

Safety Information

Detailed safety data for **1-Bromo-10-phenyldecane** is not available. However, based on the properties of similar bromoalkanes, it should be handled with care in a well-ventilated fume hood. Assume it may be irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

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